
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide, also known as DHPBS, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular formula of C10H13Cl2NO3S.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide is based on its ability to bind to the active site of proteases and inhibit their activity. It achieves this by forming a covalent bond with the active site serine residue of the protease, which prevents the protease from hydrolyzing its substrate. Additionally, 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been shown to inhibit the activity of other enzymes such as phosphodiesterases and carbonic anhydrases.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of protease activity, anti-inflammatory effects, and inhibition of cancer cell growth and proliferation. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of proteases without affecting other enzymes. Additionally, 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of using 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide is its relatively low potency compared to other protease inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide, including the development of more potent analogs with improved selectivity and efficacy, the investigation of its potential as a drug candidate for the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide may have potential applications in other areas such as agriculture and environmental science, which warrant further investigation.
Métodos De Síntesis
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide can be synthesized through a three-step process. The first step involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-hydroxypropylamine to produce 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide. The second step involves the purification of the product through recrystallization, while the third step involves the characterization of the product using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been used in various scientific research applications, including as a protease inhibitor, an anti-inflammatory agent, and a potential drug candidate for the treatment of cancer and other diseases. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase, which are involved in various physiological processes such as blood coagulation, digestion, and inflammation. 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been investigated as a potential drug candidate for the treatment of cancer due to its ability to inhibit the growth and proliferation of cancer cells.
Propiedades
Nombre del producto |
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C10H13Cl2NO3S |
Peso molecular |
298.19 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-6-3-10(9(12)4-8(6)11)17(15,16)13-5-7(2)14/h3-4,7,13-14H,5H2,1-2H3 |
Clave InChI |
ZSVWLNHUJVBDFI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)O |
SMILES canónico |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




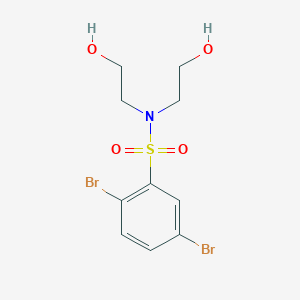
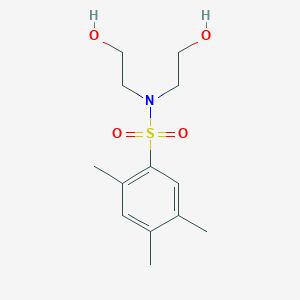

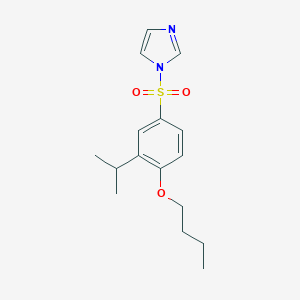
![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)
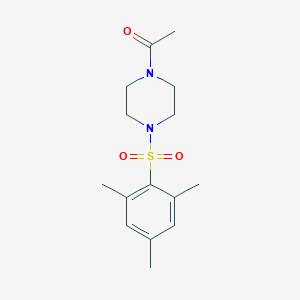
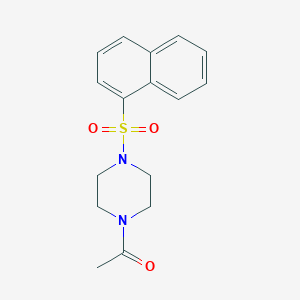
![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)


